molecular formula C12H19NO2Si B11873071 Ethyl 4-amino-2-(trimethylsilyl)benzoate

Ethyl 4-amino-2-(trimethylsilyl)benzoate

Cat. No.: B11873071
M. Wt: 237.37 g/mol
InChI Key: BHMAKVHHTORCQX-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-(trimethylsilyl)benzoate is an organic compound with the molecular formula C12H19NO2Si. It is a derivative of benzoic acid, where the ethyl ester is substituted with an amino group at the 4-position and a trimethylsilyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-2-(trimethylsilyl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-(trimethylsilyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Tetrabutylammonium fluoride in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: 4-nitro-2-(trimethylsilyl)benzoic acid.

    Reduction: Ethyl 4-amino-2-(trimethylsilyl)benzyl alcohol.

    Substitution: Ethyl 4-amino-2-hydroxybenzoate.

Scientific Research Applications

Ethyl 4-amino-2-(trimethylsilyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-2-(trimethylsilyl)benzoate depends on its application. In biochemical contexts, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially altering membrane-associated processes .

Comparison with Similar Compounds

Ethyl 4-amino-2-(trimethylsilyl)benzoate can be compared with other similar compounds such as:

This compound stands out due to the presence of the trimethylsilyl group, which imparts unique properties such as increased lipophilicity and potential for selective functionalization .

Properties

Molecular Formula

C12H19NO2Si

Molecular Weight

237.37 g/mol

IUPAC Name

ethyl 4-amino-2-trimethylsilylbenzoate

InChI

InChI=1S/C12H19NO2Si/c1-5-15-12(14)10-7-6-9(13)8-11(10)16(2,3)4/h6-8H,5,13H2,1-4H3

InChI Key

BHMAKVHHTORCQX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N)[Si](C)(C)C

Origin of Product

United States

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